molecular formula C22H19F3N4O3 B2687132 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 1022284-41-8

5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B2687132
CAS No.: 1022284-41-8
M. Wt: 444.414
InChI Key: FFOUXBGFXPURFH-UHFFFAOYSA-N
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Description

5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a trifluoromethyl group, and a tetrahydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the trifluoromethyl and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The trifluoromethyl group and the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity is of interest. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound’s properties may be leveraged for the development of new materials, such as polymers, coatings, and electronic components.

Mechanism of Action

The mechanism of action of 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-methyl-tetrahydropyrimidin-2(1H)-one
  • 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-thione

Uniqueness

The presence of the trifluoromethyl group in 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique in its class.

Properties

IUPAC Name

5-acetyl-6-(1,3-diphenylpyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-13(30)17-19(26-20(31)27-21(17,32)22(23,24)25)16-12-29(15-10-6-3-7-11-15)28-18(16)14-8-4-2-5-9-14/h2-12,17,19,32H,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOUXBGFXPURFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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